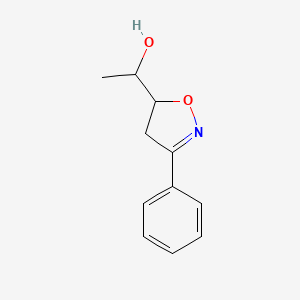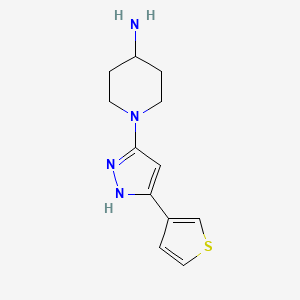
1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol is a chemical compound belonging to the oxazoline family. Oxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a phenyl group attached to the oxazoline ring, making it a significant molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol can be synthesized through the cyclodehydration of β-hydroxy amides. One common method involves the use of diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® as fluorinating agents. The reaction is typically carried out at room temperature, resulting in the formation of oxazolines with high stereospecificity .
Industrial Production Methods: In industrial settings, the synthesis of oxazolines can be optimized using flow chemistry techniques. This involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which facilitates the oxidative aromatization of oxazolines to oxazoles .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups, depending on the reagents used.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.
Major Products Formed:
Oxidation: Formation of oxazoles.
Reduction: Formation of reduced oxazoline derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The oxazoline ring can interact with enzymes and receptors, modulating their activity. The phenyl group enhances the compound’s binding affinity to these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Phenyl-4,5-dihydro-1,3-oxazole
- 4,5-Dihydro-1,3-oxazoles
- 4,5-Dihydro-1,3-oxazines
Comparison: 1-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of the phenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
1-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)ethanol |
InChI |
InChI=1S/C11H13NO2/c1-8(13)11-7-10(12-14-11)9-5-3-2-4-6-9/h2-6,8,11,13H,7H2,1H3 |
InChI-Schlüssel |
QKHZHBZGPDGOAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CC(=NO1)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-Aminospiro[3.5]nonan-1-one](/img/structure/B13526193.png)

![methylN-[2-(4-sulfamoylphenyl)ethyl]carbamate](/img/structure/B13526208.png)





